![molecular formula C11H7BrN4 B2546030 4-{6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル}ピリジン CAS No. 1393330-56-7](/img/structure/B2546030.png)
4-{6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル}ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core substituted with a bromine atom
科学的研究の応用
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
作用機序
The mechanism of action of 4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the binding affinity or specificity of the compound for its target.
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A closely related compound with similar structural features but lacking the pyridine substitution.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another related compound with a different substitution pattern on the triazole ring.
Uniqueness
4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the pyridine ring can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
特性
IUPAC Name |
6-bromo-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-1-2-10-14-15-11(16(10)7-9)8-3-5-13-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLPZMKALAVLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
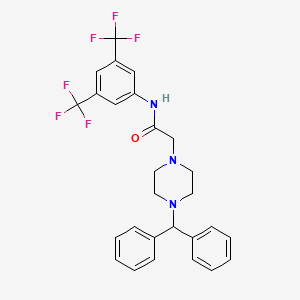
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)
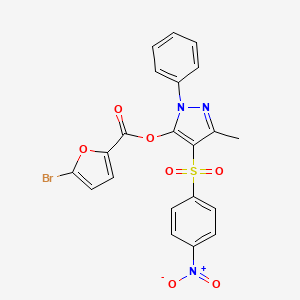
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2545952.png)
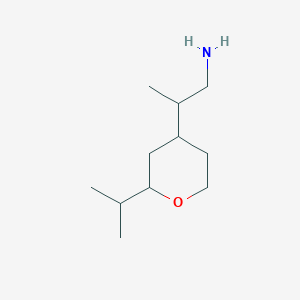
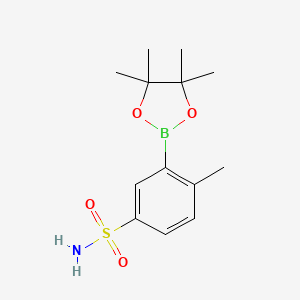

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

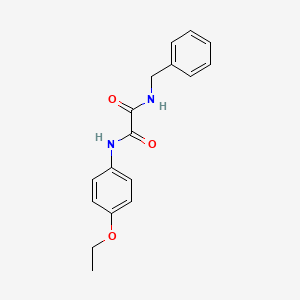
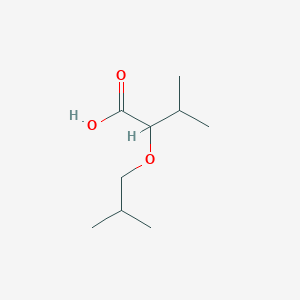
![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)
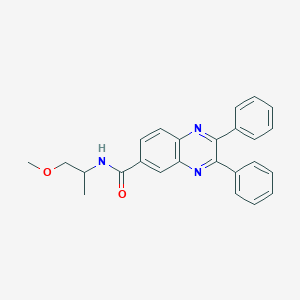
![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)
